2-(Benzyloxy)-3-bromobenzaldehyde
Overview
Description
2-(Benzyloxy)-3-bromobenzaldehyde is a benzaldehyde derivative . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .
Synthesis Analysis
The synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde involves enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole . This reaction forms the corresponding cyanohydrin carbonate .Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)-3-bromobenzaldehyde is complex and involves a benzaldehyde derivative that undergoes enantioselective cyanoformylation . Further analysis would require more specific data or computational modeling .Chemical Reactions Analysis
2-(Benzyloxy)-3-bromobenzaldehyde undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole . This reaction forms the corresponding cyanohydrin carbonate .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Benzyloxy)-3-bromobenzaldehyde include a molecular weight of 212.24 g/mol . It has a molecular formula of C14H12O2 . The compound has an XLogP3 of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 4 rotatable bonds .Scientific Research Applications
Selective Ortho-Bromination of Substituted Benzaldoximes : A study by Dubost et al. (2011) demonstrated the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes, employing a selective palladium-catalyzed ortho-bromination as a key step (Dubost et al., 2011).
Synthesis of 1-Aryl-1H-Indazoles : Cho et al. (2004) reported that 2-bromobenzaldehydes react with arylhydrazines in a palladium-catalyzed process to yield 1-aryl-1H-indazoles, a compound of interest in medicinal chemistry (Cho et al., 2004).
Advancements in Bromovinyl Aldehyde Chemistry : A review by Ghosh and Ray (2017) highlights the past decade's advancements in the field of bromovinyl aldehyde chemistry, focusing on methods using 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde under palladium-catalyzed conditions. These compounds have applications in biology, medicine, and material science (Ghosh & Ray, 2017).
Synthesis of 3-(Alkylamino)isoindolin-1-Ones : Another study by Cho et al. (1997) explored the reaction of 2-bromobenzaldehyde with primary amines under carbon monoxide to produce 3-(alkylamino)isoindolin-1-ones, again highlighting its utility in organic synthesis (Cho et al., 1997).
Hydroxybenzaldehydes from Bromobenzaldehydes : Sinhababu and Borchardt (1983) developed a method for converting bromobenzaldehydes to corresponding hydroxybenzaldehydes, which has applications in the synthesis of various compounds (Sinhababu & Borchardt, 1983).
Safety And Hazards
When handling 2-(Benzyloxy)-3-bromobenzaldehyde, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . In case of ingestion, the mouth should be rinsed, but vomiting should not be induced .
Relevant Papers A paper titled “UV-Induced Benzyloxy Rotamerization in an Ortho OH-Substituted Aryl Schiff Base” discusses a new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene)amino)phenol (abbreviated as BBAP), which was synthesized and characterized . Another paper titled “Preparation of Optically Active (S)-2-(Benzyloxy)propanal” discusses the synthesis of optically active ethyl (S)-2-(benzyloxy)propionate from ethyl (S)-lactate .
properties
IUPAC Name |
3-bromo-2-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCPOOYYSDHTPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702800 | |
Record name | 2-(Benzyloxy)-3-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3-bromobenzaldehyde | |
CAS RN |
120980-85-0 | |
Record name | 2-(Benzyloxy)-3-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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